Chemical structure and properties of (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide
Chemical structure and properties of (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide
Executive Summary
This technical guide provides a comprehensive analysis of (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide , commonly referred to as L-Tryptophan
Its primary utility lies in biophysical chemistry as a fluorescence reference standard that mimics the electronic environment of tryptophan residues within a polypeptide chain, eliminating the fluorescence quenching artifacts caused by the C-terminal carboxylate of free tryptophan. Additionally, it serves as a stable, lipophilic building block in peptidomimetic drug design.
Chemical Identity & Structural Analysis[1][2][3]
Nomenclature & Classification[3]
-
IUPAC Name: (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide
-
Common Names: L-Tryptophan
-methylamide; H-Trp-NHMe; -methyltryptophanamide. -
CAS Registry Number: 6720-02-1 (Free base) / 114466-87-2 (Hydrochloride salt).
-
Molecular Formula:
-
Molecular Weight: 217.27 g/mol
Structural Dissection
The molecule consists of three pharmacophores:
-
Indole Ring: The aromatic system responsible for UV absorption (
nm) and intrinsic fluorescence. -
Ethyl Linker & Chiral Center: The (S)-configuration at the
-carbon is retained from natural L-tryptophan. -
-Methyl Amide: The C-terminal modification. Unlike the free acid (
) or the primary amide ( ), the -methyl group increases lipophilicity and prevents ionization at physiological pH.
Critical Distinction: Isomerism
Warning: Do not confuse this compound with 1-Methyl-L-tryptophan (1-MT) .
-
H-Trp-NHMe (Subject of this guide): Methylation at the amide nitrogen. Used as a peptide mimic/fluorescence probe.
-
1-MT: Methylation at the indole nitrogen (
position). Used as an immunometabolic inhibitor of Indoleamine 2,3-dioxygenase (IDO).[1][2]
Physicochemical Properties[6][7][8][9][10]
Fluorescence Characteristics (The "Rotamer" Effect)
H-Trp-NHMe is the "Gold Standard" for time-resolved fluorescence studies of proteins.
-
Quenching Elimination: In free Tryptophan at pH 7, the zwitterionic carboxylate group (
) acts as an electron acceptor, quenching the indole fluorescence via electron transfer. Converting this to the -methylamide removes this quenching pathway. -
Lifetime Decay: H-Trp-NHMe exhibits a bi-exponential fluorescence decay, attributed to different rotamers of the indole side chain relative to the amide backbone.
-
Rotamer 1:
ns -
Rotamer 2:
ns
-
-
Solvatochromism: The emission maximum shifts significantly based on solvent polarity (Stokes shift), making it an excellent probe for local hydration shells.
Solubility & Stability
-
Solubility: Highly soluble in lower alcohols (Methanol, Ethanol), DMSO, and DMF. Moderate solubility in water (improved as HCl salt).
-
LogP (Predicted): ~0.8 - 1.2 (More lipophilic than Trp, LogP -1.06).
-
Stability: The amide bond is resistant to standard proteases but susceptible to specific amidases. It is stable to oxidation under standard storage conditions (-20°C), though the indole ring is sensitive to photo-oxidation over time.
Synthesis & Purification Protocol
Retrosynthetic Analysis
The most reliable route utilizes Boc-chemistry to prevent racemization of the
Pathway:
Boc-Trp-OH
Visual Workflow (DOT Diagram)
Figure 1: Synthetic pathway for L-Tryptophan N-methylamide via Boc-solid phase or solution phase chemistry.
Detailed Experimental Protocol
Reagents: Boc-L-Trp-OH (5.0 mmol), EDC
-
Activation: Dissolve Boc-L-Trp-OH in anhydrous DCM (20 mL) at 0°C. Add HOBt and EDC
HCl. Stir for 15 minutes to form the active ester. -
Coupling: Add DIPEA followed by the Methylamine solution dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours under Nitrogen.
-
Work-up: Dilute with EtOAc (50 mL). Wash successively with 1M HCl (remove unreacted amine), Sat. NaHCO3 (remove unreacted acid), and Brine. Dry over Na2SO4 and concentrate in vacuo.
-
Checkpoint: Verify Intermediate (Boc-Trp-NHMe) via TLC (Rf ~0.5 in 5% MeOH/DCM).
-
-
Deprotection: Dissolve the intermediate in a 1:1 mixture of TFA:DCM (10 mL). Stir for 1 hour at RT.
-
Isolation: Evaporate volatiles under reduced pressure. Precipitate the product by adding cold Diethyl Ether. Filter the white solid.
-
Purification: If necessary, purify via Preparative HPLC (C18 Column, Gradient 5-50% ACN in Water + 0.1% TFA).
Biological & Analytical Applications[3][6][11]
Fluorescence Spectroscopy Standard
H-Trp-NHMe is the preferred model for calibrating protein fluorescence experiments.
Why it works: In a folded protein, Tryptophan residues are part of the peptide backbone (Amide-Trp-Amide).
-
Free Trp (zwitterion): The charged amino and carboxyl groups quench fluorescence, reducing Quantum Yield (QY) to ~0.13.
-
H-Trp-NHMe: The amide cap mimics the peptide bond, raising QY to ~0.20-0.25 and shifting the lifetime distribution to match internal protein residues.
Biological Signaling & Metabolism
While primarily a probe, H-Trp-NHMe has pharmacological relevance:
-
Metabolic Stability: The
-methyl amide blocks the action of carboxypeptidases, extending the half-life of the molecule in serum compared to Tryptophan. -
BBB Permeability: The removal of the negative charge (carboxylate) and addition of the methyl group significantly enhances Blood-Brain Barrier penetration.
-
Serotonergic Modulation: It acts as a weak agonist/modulator for certain 5-HT receptors due to its structural similarity to Tryptamine and Serotonin, though with lower affinity.
Biological Pathway Diagram
Figure 2: Biophysical and Pharmacokinetic advantages of H-Trp-NHMe over Free Tryptophan.
Quantitative Data Summary
| Property | L-Tryptophan (Free Acid) | L-Trp N-methylamide (H-Trp-NHMe) | Significance |
| C-Terminus | Carboxylate ( | Mimics peptide bond | |
| Fluorescence QY | ~0.13 (pH 7) | ~0.22 (pH 7) | Higher signal, less quenching |
| Emission Max | 350-355 nm | 345-350 nm | Blue-shifted (less polar env.) |
| Mean Lifetime | ~2.6 ns | ~3.2 ns | More representative of proteins |
| LogP | -1.06 | ~0.85 | Enhanced membrane permeability |
| pKa ( | 9.39 | ~7.8 | Lower pKa due to amide EWG |
References
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Standard text citing N-methylamide derivatives as fluorescence models).
-
Petrich, J. W., et al. (1983). "On the origin of nonexponential fluorescence decay in tryptophan and its derivatives." Journal of the American Chemical Society, 105(12), 3824–3832. (Definitive study on rotamer decay in Trp-NHMe).
-
PubChem Database. (2024).[3] Compound Summary: 2-Amino-3-(1H-indol-3-yl)propanamide derivatives.[4][5] National Library of Medicine.
-
Eftink, M. R. (1991). "Fluorescence techniques for studying protein structure." Methods of Biochemical Analysis, 35, 127-205. (Validation of Trp-amide models).
-
Sigma-Aldrich/Merck. (2024). Product Specification: L-Tryptophan Amide Hydrochloride.[4]
Sources
- 1. Influence of Tryptophan Contained in 1-Methyl-Tryptophan on Antimicrobial and Immunoregulatory Functions of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of tryptophan contained in 1-Methyl-Tryptophan on antimicrobial and immunoregulatory functions of indoleamine 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-(1H-indol-3-yl)-N-methylpropanamide | C12H14N2O | CID 7661699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. molport.com [molport.com]
- 5. (R)-2-(2-((tert-Butoxycarbonyl)amino)-2-methylpropanamido)-3-(1H-indol-3-yl)propanoic acid, 159634-94-3 | BroadPharm [broadpharm.com]
